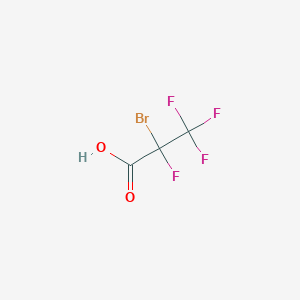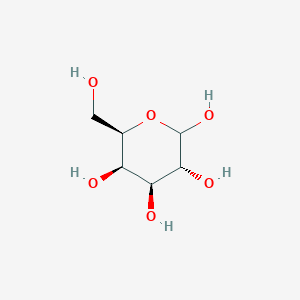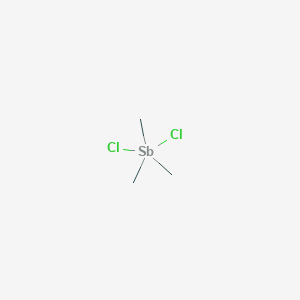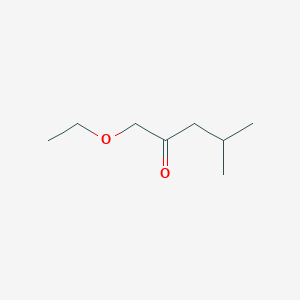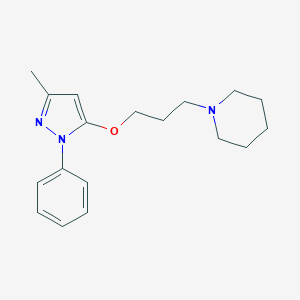
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is a compound that belongs to the pyrazole class of organic compounds. It has been widely studied for its potential use in scientific research applications, particularly in the areas of biochemical and physiological effects.
作用機序
The mechanism of action of pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is not fully understood. However, it is believed to act as a modulator of GPCR activity. Specifically, it may act as an allosteric modulator, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This can result in changes in receptor activity, including changes in signaling pathways and downstream physiological effects.
生化学的および生理学的効果
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain signaling, making it a potential target for the development of new pain medications. It has also been shown to have effects on the cardiovascular system, including the potential to reduce blood pressure and improve vascular function.
実験室実験の利点と制限
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has several advantages for use in lab experiments. It has high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different GPCRs may vary, making it important to carefully select the appropriate receptor for a given experiment.
将来の方向性
There are several future directions for research on pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-. One area of interest is its potential as a therapeutic target for pain management. Further research is needed to better understand its mechanism of action and to identify specific GPCRs that may be targeted for pain relief. Additionally, its effects on the cardiovascular system make it a potential target for the development of new cardiovascular medications. Finally, further research is needed to better understand its effects on other physiological systems, including the immune system and the central nervous system.
合成法
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 3-piperidinopropanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yield.
科学的研究の応用
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been studied extensively for its potential use in scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors.
特性
CAS番号 |
15089-61-9 |
|---|---|
製品名 |
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- |
分子式 |
C18H25N3O |
分子量 |
299.4 g/mol |
IUPAC名 |
1-[3-(5-methyl-2-phenylpyrazol-3-yl)oxypropyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-15-18(21(19-16)17-9-4-2-5-10-17)22-14-8-13-20-11-6-3-7-12-20/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3 |
InChIキー |
VBWVRGSXBIKTQB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
その他のCAS番号 |
15089-61-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
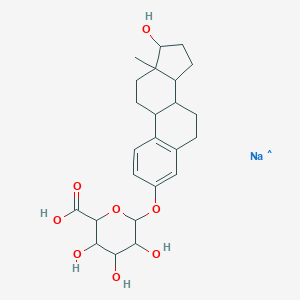
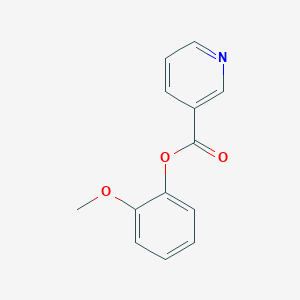
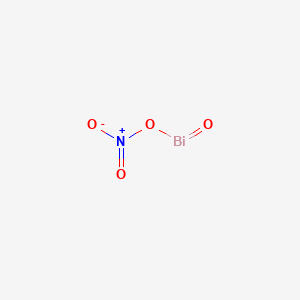
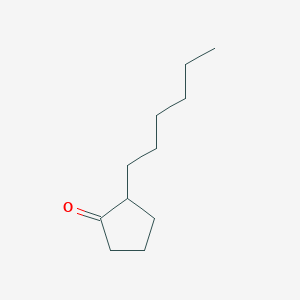
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
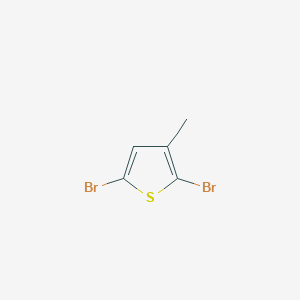
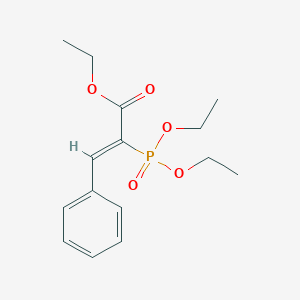
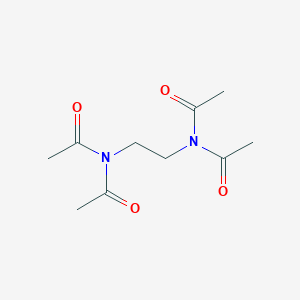
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
